Isotopic Purity and Deuterium Incorporation: d9 vs. d0 and d6 Analogs
Tiagabine-d9 4-Carboxy-O-ethyl incorporates nine deuterium atoms specifically on the piperidine ring, achieving an isotopic purity typically ≥95% . In contrast, unlabeled tiagabine (d0) has 0% deuterium incorporation, while Tiagabine-d6 analogs contain only six deuterium atoms [1]. The higher deuteration level of d9 provides a 9 Da mass shift from the unlabeled analyte, reducing the risk of spectral overlap and cross-signal interference, which is critical for accurate quantification in complex biological matrices [2].
| Evidence Dimension | Number of Deuterium Atoms / Mass Shift |
|---|---|
| Target Compound Data | 9 deuterium atoms; 9 Da mass shift |
| Comparator Or Baseline | Tiagabine-d6: 6 deuterium atoms, 6 Da shift; Unlabeled Tiagabine (d0): 0 Da shift |
| Quantified Difference | +3 Da vs. Tiagabine-d6; +9 Da vs. d0 |
| Conditions | Structural analysis by MS and NMR |
Why This Matters
A larger mass shift minimizes isotopic interference, improving assay specificity and enabling lower limits of quantitation.
- [1] GlpBio. (n.d.). Tiagabine-d6 (hydrochloride). View Source
- [2] Tan, A., et al. (2011). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. Journal of Chromatography B, 879(21), 1954-1960. View Source
